N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide

Description

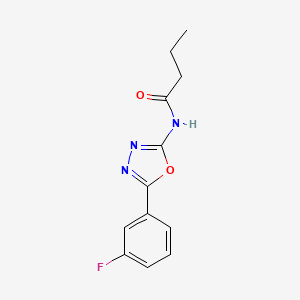

N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-fluorophenyl group and at position 2 with a butyramide moiety. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry, particularly in enzyme inhibition and anticancer applications .

Properties

IUPAC Name |

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-4-10(17)14-12-16-15-11(18-12)8-5-3-6-9(13)7-8/h3,5-7H,2,4H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFROWMDJCVOHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluorobenzohydrazide with butyric anhydride under reflux conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Sulfamoylphenyl Oxadiazole Derivatives ()

Compounds 5a–5d in share structural similarities with the target compound, including a 1,3,4-oxadiazole core and acylated amide groups. Key differences lie in their substituents:

- 5a–5d : Feature a sulfamoylphenyl group linked to a tetrahydrofuran-derived sulfonamide, with varying acyl chain lengths (C4–C7).

- Target compound : Replaces the sulfamoylphenyl group with a 3-fluorophenyl moiety and lacks the tetrahydrofuran ring.

Physicochemical Properties (Table 1):

| Compound | Acyl Chain Length | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|

| 5a (Butyramide) | C4 | 180–182 | 51.0 | Sulfamoylphenyl, tetrahydrofuran |

| 5b (Pentanamide) | C5 | 174–176 | 45.4 | Sulfamoylphenyl, tetrahydrofuran |

| 5c (Hexanamide) | C6 | 142–143 | 48.3 | Sulfamoylphenyl, tetrahydrofuran |

| Target Compound | C4 | Not reported | N/A | 3-Fluorophenyl |

Observations :

- Increasing acyl chain length in 5a–5d correlates with decreasing melting points, suggesting reduced crystallinity due to greater flexibility .

Comparison with Ethylthio-Oxadiazole Sulfonamides ()

Compound 6d (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)butyramide) shares the 1,3,4-oxadiazole and butyramide motifs but differs in substituents:

- 6d : Contains an ethylthio group at position 5 of the oxadiazole and a sulfonylphenyl group.

- Target compound : Substitutes position 5 with 3-fluorophenyl and lacks the sulfonyl group.

Comparison with Thiadiazole and Oxadiazoline Derivatives (–5)

- Thiadiazole Derivatives () : These compounds (e.g., N-(5-substituted-1,3,4-thiadiazol-2-yl)pyrazolecarboxamides) exhibit herbicidal and growth-regulatory activities but lack the oxadiazole ring’s metabolic stability. The sulfur atom in thiadiazoles may confer different electronic properties compared to oxygen in oxadiazoles .

- Oxadiazoline Derivatives (–5): Synthesized via cyclization of acylhydrazines, these compounds (e.g., 1,3,4-oxadiazoline-2-thiones) often show antimicrobial activity.

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Acyl Chain Length : Longer chains (e.g., hexanamide in 5c) lower melting points but may reduce solubility, impacting bioavailability .

- Fluorine Substitution : The 3-fluorophenyl group in the target compound likely enhances metabolic stability and target affinity through hydrophobic and electrostatic interactions .

- Heterocycle Choice : Oxadiazoles generally outperform thiadiazoles and oxadiazolines in stability and binding versatility .

Synthetic Feasibility :

- The target compound could be synthesized via a route analogous to , using 3-fluorophenyl-substituted oxadiazole precursors and butyryl chloride. Yields (~45–51%) and purity would depend on purification methods (e.g., column chromatography) .

Biological Activity

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide is a compound that belongs to the oxadiazole class of heterocyclic compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

The presence of the fluorophenyl group enhances its pharmacological properties by influencing lipophilicity and biological interactions.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antibacterial effects. For instance, this compound demonstrated inhibitory effects against various bacterial strains in vitro.

- Anticancer Properties : The compound has been evaluated for its potential anticancer activity. Research indicates that it may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives similar to this compound:

- Antimicrobial Study :

- Anticancer Activity :

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It might interact with cellular receptors leading to altered signal transduction pathways that affect cell survival and proliferation.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | ID50 (M) |

|---|---|---|

| This compound | Antimicrobial | TBD |

| 5-Fluoro-1,3-benzothiazole | Anticancer | |

| N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Antimicrobial & Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.